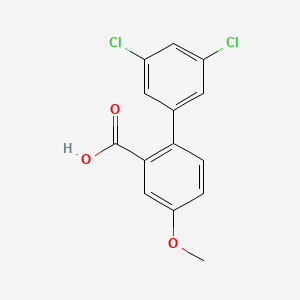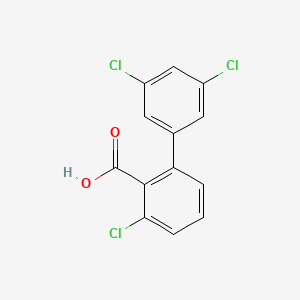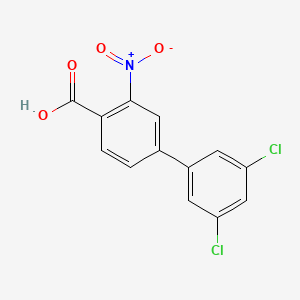
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-5-trifluoromethylbenzoic acid (also known as 3,5-DCPT-5-TFMBA) is an organic compound used in scientific research for a variety of purposes. It is an aromatic acid with a trifluoromethyl group attached to the benzene ring. This compound is highly lipophilic and has been found to be an effective inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also used as a reagent in the synthesis of other molecules.
Scientific Research Applications
3,5-DCPT-5-TFMBA has been used in a variety of scientific research applications. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used as a reagent in the synthesis of other molecules. In addition, it has been used in the study of enzyme kinetics and as a substrate for various enzymes.
Mechanism of Action
The mechanism of action of 3,5-DCPT-5-TFMBA is not fully understood. However, it is believed to inhibit the activity of COX-2 and 5-LOX by binding to the active site of the enzymes and blocking the catalytic activity. It is also believed to act as an inhibitor of various other enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-DCPT-5-TFMBA are not fully understood. However, it has been found to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of various other enzymes, including phospholipase A2 (PLA2) and phosphodiesterase (PDE).
Advantages and Limitations for Lab Experiments
3,5-DCPT-5-TFMBA has several advantages for use in lab experiments. It is highly lipophilic, which makes it easier to dissolve in organic solvents. In addition, it is a relatively stable compound and can be stored for long periods of time. However, it is also relatively expensive, which can limit its use in some experiments.
Future Directions
There are several potential future directions for the use of 3,5-DCPT-5-TFMBA in scientific research. It could be used to study the effects of enzyme inhibition on various biochemical and physiological pathways. In addition, it could be used to develop new inhibitors of various enzymes, such as COX-2 and 5-LOX. Finally, it could be used to develop new drugs or therapies for the treatment of various diseases.
Synthesis Methods
3,5-DCPT-5-TFMBA can be synthesized from 3,5-dichlorophenol (DCP) and trifluoromethylbenzoyl chloride (TFMBA-Cl). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The DCP is dissolved in an organic solvent, such as dichloromethane, and the TFMBA-Cl is added slowly. The reaction is then stirred for several hours. The product is then isolated by filtration and purified by column chromatography.
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3O2/c15-11-4-8(5-12(16)6-11)7-1-9(13(20)21)3-10(2-7)14(17,18)19/h1-6H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBRYGHHPVAPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20691297 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261939-93-8 |
Source


|
| Record name | 3',5'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20691297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid, 95%](/img/structure/B6407681.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6407705.png)
![3-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6407711.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6407717.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6407719.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid, 95%](/img/structure/B6407726.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6407727.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6407753.png)